Cas no 478017-43-5 (2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide)
2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26580339
- 2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide
- 478017-43-5
- Z44316877
- AKOS000963646
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- Inchi: 1S/C19H18N2O2/c1-13-7-8-15(14(2)9-13)10-16(12-20)19(22)21-17-5-4-6-18(11-17)23-3/h4-11H,1-3H3,(H,21,22)/b16-10+
- InChI Key: NQGWZFIGTGMMOG-MHWRWJLKSA-N
- SMILES: O(C)C1=CC=CC(=C1)NC(/C(/C#N)=C/C1C=CC(C)=CC=1C)=O
Computed Properties
- Exact Mass: 306.136827821g/mol
- Monoisotopic Mass: 306.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 491
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 62.1Ų
2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26580339-0.05g |
2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
478017-43-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide
Professional Introduction to Compound with CAS No. 478017-43-5 and Product Name: 2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide
The compound with the CAS number 478017-43-5 and the product name 2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug discovery and therapeutic intervention. The intricate arrangement of functional groups, including the cyano group, the dimethylphenyl moiety, and the methoxyphenyl substituent, contributes to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of 2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide in exploring novel pharmacological pathways. Its molecular framework suggests a high degree of versatility, making it a valuable candidate for further investigation in various therapeutic areas. The presence of the cyano group at the 2-position enhances its reactivity, while the dimethylphenyl and methoxyphenyl groups provide steric and electronic influences that modulate its biological interactions. These features make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.
In the context of modern drug development, compounds like 2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide are being scrutinized for their potential in addressing complex diseases. The structural motifs present in this compound have been associated with mechanisms that could be exploited for therapeutic benefit. For instance, the interaction of such molecules with biological targets can be fine-tuned by modifying specific functional groups. This flexibility is crucial in developing drugs that exhibit minimal side effects while maintaining high efficacy.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are central to numerous biological processes, and their inhibition or activation can lead to significant therapeutic outcomes. The unique structural features of 2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide, particularly the cyano and aromatic ring systems, suggest that it may interact with enzyme active sites in a manner conducive to therapeutic intervention. This has prompted researchers to explore its efficacy in inhibiting key enzymes implicated in various diseases.
Moreover, the compound's ability to cross biological membranes is another area of interest. The lipophilic nature of its structure, influenced by the presence of aromatic rings and alkene moieties, enhances its permeability through cell membranes. This property is critical for drugs that need to reach intracellular targets effectively. By optimizing the balance between lipophilicity and polarizability, researchers aim to develop derivatives of 2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide that exhibit improved pharmacokinetic profiles.
The synthesis of this compound also presents an opportunity for innovation in synthetic chemistry. The multi-step process required to construct its complex framework involves strategic bond formations and functional group transformations. Advanced synthetic methodologies are being employed to achieve high yields and purity levels, ensuring that subsequent biological evaluations are performed on robust material. The development of efficient synthetic routes not only facilitates research but also opens avenues for scaling up production for clinical applications.
Recent advancements in computational chemistry have further accelerated the study of compounds like 2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide. Molecular modeling techniques allow researchers to predict how these molecules will interact with biological targets before conducting expensive wet-lab experiments. This approach has significantly reduced the time and resources required for drug discovery, enabling more targeted investigations into the therapeutic potential of this compound.
In conclusion, 2-cyano-3-(2,4-dimethylphenyl)-N-(3-methoxyphenyl)prop-2-enamide (CAS No. 478017-43-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
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